molecular formula C16H19ClNO2P B5795343 5-chloro-N-[(4-ethylphenoxy)-methylphosphoryl]-2-methylaniline

5-chloro-N-[(4-ethylphenoxy)-methylphosphoryl]-2-methylaniline

Cat. No.: B5795343
M. Wt: 323.75 g/mol
InChI Key: KSKLUXPGLMYIOZ-UHFFFAOYSA-N
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Description

5-chloro-N-[(4-ethylphenoxy)-methylphosphoryl]-2-methylaniline is an organic compound with the molecular formula C18H22ClNO. It is primarily used in research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(4-ethylphenoxy)-methylphosphoryl]-2-methylaniline typically involves the reaction of 5-chloro-2-methylaniline with 4-ethylphenoxy-methylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(4-ethylphenoxy)-methylphosphoryl]-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-chloro-N-[(4-ethylphenoxy)-methylphosphoryl]-2-methylaniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-N-[(4-ethylphenoxy)-methylphosphoryl]-2-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 5-chloro-4-(4-ethylphenoxy)-2-(4-methylphenyl)-3-pyridazinone

Uniqueness

Compared to similar compounds, 5-chloro-N-[(4-ethylphenoxy)-methylphosphoryl]-2-methylaniline is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields highlight its versatility and importance .

Properties

IUPAC Name

5-chloro-N-[(4-ethylphenoxy)-methylphosphoryl]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClNO2P/c1-4-13-6-9-15(10-7-13)20-21(3,19)18-16-11-14(17)8-5-12(16)2/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKLUXPGLMYIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OP(=O)(C)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClNO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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